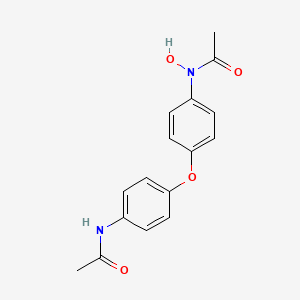
N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-hydroxyacetamide is a synthetic organic compound with the molecular formula C16H16N2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-hydroxyacetamide typically involves multiple steps. One common method includes the following steps:
Acetylation: The initial step involves the acetylation of 4-aminophenol to form 4-acetylaminophenol.
Etherification: The next step is the etherification of 4-acetylaminophenol with 4-bromophenol in the presence of a base such as potassium carbonate to form 4-(4-acetylaminophenoxy)phenol.
Amidation: Finally, the amidation of 4-(4-acetylaminophenoxy)phenol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide yields this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-hydroxyacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylamino-phenyl)-2-phenoxy-acetamide
- N-(4-Acetylamino-phenyl)-2-chloro-acetamide
- N-(4-Acetylamino-phenyl)-2-phenoxy-acetamide
Uniqueness
N-(4-(4-(Acetylamino)phenoxy)phenyl)-N-hydroxyacetamide is unique due to its specific combination of acetylamino and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
172374-58-2 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-[4-[4-[acetyl(hydroxy)amino]phenoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H16N2O4/c1-11(19)17-13-3-7-15(8-4-13)22-16-9-5-14(6-10-16)18(21)12(2)20/h3-10,21H,1-2H3,(H,17,19) |
InChI Key |
JZMAOFGLDVHLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)N(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















